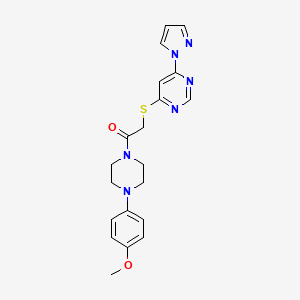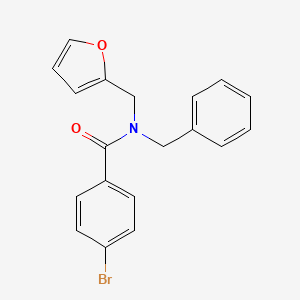
N-benzyl-4-bromo-N-(furan-2-ylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-benzyl-4-bromo-N-(furan-2-ylmethyl)benzamide is a chemical compound with the molecular formula C19H16BrNO2 It is known for its unique structure, which includes a benzyl group, a bromine atom, and a furan-2-ylmethyl group attached to a benzamide core
作用機序
Target of Action
Benzamide derivatives are known to interact with a variety of biological targets. The specific target would depend on the exact structure of the compound and could range from enzymes to receptors to ion channels .
Mode of Action
The mode of action would depend on the specific target. For example, if the target is an enzyme, the compound might inhibit the enzyme’s activity, leading to a decrease in the production of a specific molecule. If the target is a receptor, the compound might either activate or inhibit the receptor, leading to changes in cell signaling .
Biochemical Pathways
The affected pathways would depend on the specific target and mode of action. For example, if the target is an enzyme involved in a specific metabolic pathway, inhibition of this enzyme would disrupt the pathway, leading to changes in the levels of various metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. For example, the presence of a bromine atom might affect the compound’s distribution and metabolism .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific target and mode of action. These effects could range from changes in cell signaling to changes in cell metabolism .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability .
生化学分析
Biochemical Properties
N-benzyl-4-bromo-N-(furan-2-ylmethyl)benzamide has been shown to interact with various biomolecules. For instance, it has been found to inhibit the production of IL-6 and prostaglandin E2 in lipopolysaccharide-induced human gingival fibroblasts . This suggests that this compound may interact with enzymes and proteins involved in the inflammatory response.
Cellular Effects
In cellular processes, this compound has been shown to have an inhibitory effect on the production of IL-6 and prostaglandin E2 in lipopolysaccharide-induced human gingival fibroblasts . This suggests that it may influence cell function by modulating cell signaling pathways and gene expression related to inflammation.
Molecular Mechanism
Its inhibitory effect on the production of IL-6 and prostaglandin E2 suggests that it may bind to certain biomolecules, inhibit or activate enzymes, and cause changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-4-bromo-N-(furan-2-ylmethyl)benzamide typically involves the following steps:
Bromination: The starting material, benzamide, undergoes bromination to introduce a bromine atom at the para position of the benzene ring.
N-Benzylation: The brominated benzamide is then subjected to N-benzylation using benzyl chloride in the presence of a base such as sodium hydroxide.
Furan-2-ylmethylation:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
N-benzyl-4-bromo-N-(furan-2-ylmethyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The furan ring can undergo oxidation to form furan-2-carboxylic acid derivatives, while reduction can lead to the formation of tetrahydrofuran derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiourea, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Major Products
Substitution Reactions: Products include N-benzyl-4-azido-N-(furan-2-ylmethyl)benzamide and N-benzyl-4-thio-N-(furan-2-ylmethyl)benzamide.
Oxidation: Major products are furan-2-carboxylic acid derivatives.
Reduction: Tetrahydrofuran derivatives are the primary products.
Hydrolysis: The products are benzylamine and furan-2-carboxylic acid.
科学的研究の応用
N-benzyl-4-bromo-N-(furan-2-ylmethyl)benzamide has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Material Science: It is used in the synthesis of novel polymers and materials with unique electronic and optical properties.
Biological Studies: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a biochemical probe.
類似化合物との比較
Similar Compounds
- 4-bromo-N-(furan-2-ylmethyl)benzamide
- N-benzyl-4-bromo-N-(2-furylmethyl)benzamide
- 2-bromo-N-methylbenzamide
Uniqueness
N-benzyl-4-bromo-N-(furan-2-ylmethyl)benzamide is unique due to the presence of both a benzyl group and a furan-2-ylmethyl group, which confer distinct chemical and biological properties
特性
IUPAC Name |
N-benzyl-4-bromo-N-(furan-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrNO2/c20-17-10-8-16(9-11-17)19(22)21(14-18-7-4-12-23-18)13-15-5-2-1-3-6-15/h1-12H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXMJZJVYGLWGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
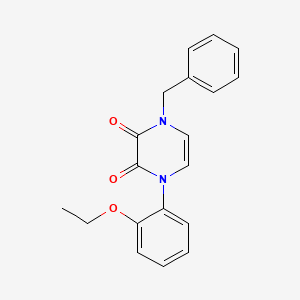
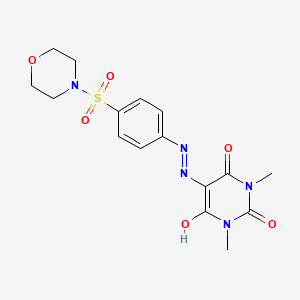
![7-(4-Ethylpiperazin-1-yl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2952717.png)
![3-amino-6-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-N-pyridin-3-ylpyrazine-2-carboxamide;hydrochloride](/img/structure/B2952719.png)
![2-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2952721.png)
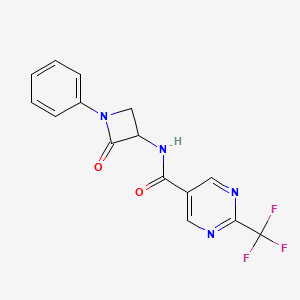
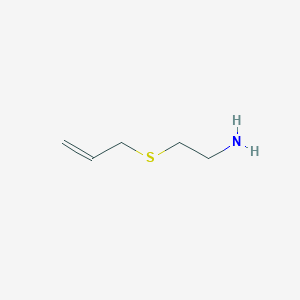
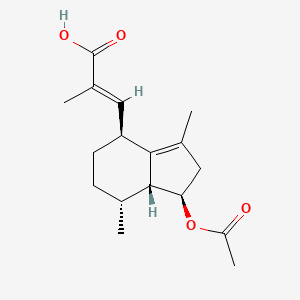
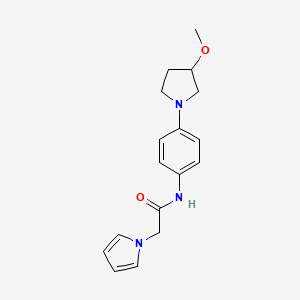
![N'-(2,3-dimethylphenyl)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}ethanediamide](/img/structure/B2952729.png)
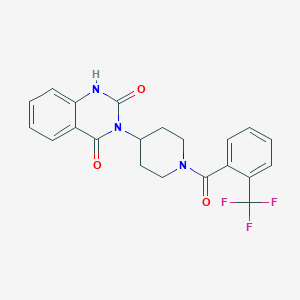
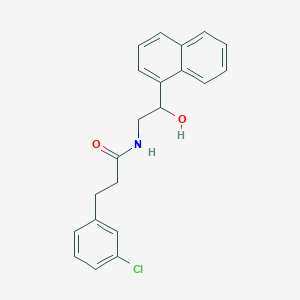
![1-[(3Ar,6aS)-3,3-dimethyl-3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrol-1-yl]-2-chloroethanone](/img/structure/B2952732.png)
